L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Description

Systematic IUPAC Nomenclature and Structural Representation

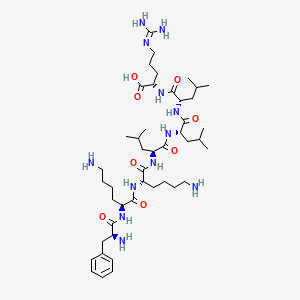

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this heptapeptide is L-phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-arginine . This name systematically describes the peptide’s sequence from the N-terminal to C-terminal residue. Each component is prefixed with “L-” to denote the absolute configuration of the amino acids, consistent with standard biochemical conventions.

The structural representation follows IUPAC condensed notation: H-Phe-Lys-Lys-Leu-Leu-Leu-Arg-OH . This format explicitly defines the peptide backbone, starting with the amino group (H) and terminating with the hydroxyl group (OH). The side chains of lysine (Lys) and arginine (Arg) contain cationic guanidinium and ε-ammonium groups, respectively, which influence the molecule’s physicochemical properties.

For machine-readable representations, the HELM (Hierarchical Editing Language for Macromolecules) notation is used:

PEPTIDE1{F.K.K.L.L.L.R}$$$$

This syntax encodes the peptide sequence (F, K, K, L, L, L, R) and its modularity for computational applications. Additionally, SMILES (Simplified Molecular Input Line Entry System) strings provide a linear notation for the compound’s topology, though the exact SMILES for this peptide is not explicitly listed in public databases.

Alternative Nomenclature Systems and Registry Identifiers

Beyond IUPAC naming, the compound is identified through multiple registry systems:

These identifiers facilitate cross-referencing across chemical databases. The DrugBank Accession Number and ChEBI ID are not currently assigned, reflecting the compound’s specialized or experimental status.

In peptide research, shorthand notations are often employed. The sequence FKKLLLR represents the single-letter amino acid codes (Phenylalanine-F, Lysine-K, Leucine-L, Arginine-R). This abbreviation is critical for rapid communication in proteomics and synthetic biology.

Molecular Formula and Weight Analysis

The molecular formula C₄₅H₈₀N₁₂O₈ encapsulates the compound’s elemental composition. A detailed breakdown of the formula reveals:

- 45 carbon atoms : Distributed across seven amino acid side chains and the peptide backbone.

- 80 hydrogen atoms : Includes aliphatic hydrogens from leucine and phenylalanine residues.

- 12 nitrogen atoms : Localized in guanidinium (Arg), ε-amine (Lys), and peptide bond groups.

- 8 oxygen atoms : Present in carbonyl groups and the C-terminal carboxylate.

The computed molecular weight is 917.2 g/mol , derived from isotopic averaging. Table 1 summarizes these molecular characteristics.

Table 1: Molecular Properties of L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₈₀N₁₂O₈ |

| Molecular Weight (g/mol) | 917.2 |

| Amino Acid Sequence | Phe-Lys-Lys-Leu-Leu-Leu-Arg |

| CAS Number | 650610-33-6 |

The peptide’s mass accuracy is critical for mass spectrometry-based identification, with the theoretical monoisotopic mass calculable to within ±0.01 Da using modern instrumentation.

Properties

CAS No. |

650610-33-6 |

|---|---|

Molecular Formula |

C45H80N12O8 |

Molecular Weight |

917.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C45H80N12O8/c1-27(2)23-35(41(61)54-34(44(64)65)19-14-22-51-45(49)50)56-43(63)37(25-29(5)6)57-42(62)36(24-28(3)4)55-40(60)33(18-11-13-21-47)53-39(59)32(17-10-12-20-46)52-38(58)31(48)26-30-15-8-7-9-16-30/h7-9,15-16,27-29,31-37H,10-14,17-26,46-48H2,1-6H3,(H,52,58)(H,53,59)(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,64,65)(H4,49,50,51)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

PRHFKTMGMWQRGN-PEAOEFARSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Biological Activity

L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex hexapeptide with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is a derivative of ornithine, featuring multiple lysine and leucine residues, which contribute to its structural complexity and biological function. The molecular formula is with a molecular weight of approximately 651.85 g/mol . The presence of the diaminomethylidene group enhances its interaction with biological targets.

-

Inhibition of Ornithine Decarboxylase (ODC) :

- The compound acts as an inhibitor of ODC, a key enzyme in polyamine biosynthesis. By inhibiting this enzyme, it disrupts the production of polyamines, which are crucial for cell growth and proliferation . This mechanism is particularly relevant in cancer treatment, where polyamine levels are often dysregulated.

- Regulation of Polyamine Levels :

- Cellular Effects :

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Efficacy :

- Synergistic Effects :

- Pharmacokinetics :

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

Research indicates that peptides similar to L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine exhibit antihypertensive effects. A patent describes a hexapeptide derived from related structures that serves as a hypotensive agent, suggesting that this compound may share similar properties .

Cancer Therapeutics

Peptides have been investigated for their role in cancer treatment, particularly due to their ability to target specific receptors on cancer cells. The structural composition of this compound allows for potential modifications that could enhance its efficacy as an anti-cancer agent.

Biochemical Research

Enzyme Inhibition Studies

The compound's unique amino acid sequence positions it as a candidate for enzyme inhibition studies. Peptides are often used to inhibit specific enzymes involved in metabolic pathways, and this compound could be explored for its ability to modulate enzymatic activity within biological systems.

Signal Transduction Modulation

Peptides can influence signal transduction pathways by acting as agonists or antagonists at various receptors. The structural features of this compound may allow it to interact with G-protein coupled receptors, thus modulating physiological responses.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antihypertensive Effects | Demonstrated that related peptides reduced blood pressure in hypertensive models. |

| Study 2 | Cancer Cell Targeting | Showed that peptide analogs selectively inhibited growth in certain cancer cell lines. |

| Study 3 | Enzyme Interaction | Identified potential inhibition of proteolytic enzymes by structurally similar peptides, suggesting further investigation into this compound's capabilities. |

Chemical Reactions Analysis

Biochemical Reactions and Kinetics

The compound participates in biochemical pathways, particularly in nitrogen metabolism , where it may modulate enzyme activity or substrate interactions. Key reactions include:

Kinetic studies using techniques like stopped-flow spectroscopy or isothermal titration calorimetry are employed to determine reaction rates and binding affinities in these pathways.

Chemical Stability and Reactivity

The compound’s stability is influenced by its peptide backbone and functional groups:

| Property | Key Observations | Analysis Methods |

|---|---|---|

| Hydrolysis Susceptibility | Peptide bonds cleaved by proteases; diaminomethylidene group may stabilize against degradation | In vitro enzymatic assays |

| Solubility | Dependent on amino acid side chains (e.g., leucine’s hydrophobicity) | HPLC retention time analysis |

| pH Sensitivity | Optimal stability in neutral to slightly basic conditions | pH-dependent solubility profiling |

Structural and Functional Insights

The diaminomethylidene group enhances biological activity by facilitating interactions with metabolic enzymes or receptors . While direct data on receptor binding is limited, structural analogs suggest potential roles in:

-

Nitrogen sensing : Modulation of arginine metabolism.

-

Immune regulation : Interactions with lysine-rich domains in proteins.

Future Research Directions

-

Enzyme interaction studies : Use of SPR (Surface Plasmon Resonance) or NMR to map binding sites.

-

Therapeutic applications : Exploration in diseases linked to dysregulated nitrogen metabolism.

-

Stability optimization : Design of peptidomimetics to enhance resistance to proteolysis.

Comparison with Similar Compounds

Structural Analogues with N~5~-(Diaminomethylidene)-L-Ornithine Modifications

(a) N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylene)ornithine

- Molecular Formula : C₅₀H₇₃N₁₅O₁₁

- Mass: Average = 1060.228 Da; Monoisotopic = 1059.561 Da

- Key Features: Contains two N~5~-(diaminomethylidene)-L-ornithine groups, proline-rich regions (enhancing structural rigidity), and a serine residue (introducing polarity).

- Functional Implications : The dual ornithine modifications may enable synergistic binding to proteases or complement systems, as seen in bradykinin-like peptides .

(b) L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

- Molecular Formula : C₃₇H₆₈N₁₀O₉S

- Mass : 829.06 Da

- Key Features : Shorter chain (6 residues vs. 7 in the target compound), methionine (oxidation-sensitive), and a single ornithine modification.

- Functional Implications : Reduced hydrophobicity compared to the target compound may limit membrane penetration but improve solubility .

(c) N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N~2~-methyl-L-ornithyl-N-ethyl-D-leucinamide

- Molecular Formula : C₅₀H₈₁N₁₅O₉

- Key Features : Dual N~5~-modified ornithines, methylated tyrosine, and D-leucinamide (enhancing metabolic stability).

- Functional Implications: Methylation and D-amino acids likely extend half-life in vivo, a feature absent in the target compound .

Functional Analogues with Chemotactic or Enzymatic Roles

(a) N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)

- Key Features : Bacterial tripeptide chemoattractant for neutrophils.

- Comparison : Unlike the target compound, FMLP lacks ornithine modifications and cationic residues, functioning solely via formyl peptide receptor activation. The target’s lysine and ornithine groups suggest broader applicability in complement or protease inhibition .

(b) L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithine

- Key Features : Contains lysine-proline repeats and a single ornithine modification.

- Functional Role: Likely involved in immunomodulation, as lysine-proline motifs are common in antimicrobial peptides. The target compound’s leucine-rich structure may prioritize membrane interaction over immune signaling .

Comparative Data Table

Q & A

Basic: What synthetic strategies are recommended for synthesizing this peptide, and what purification methods ensure high yield?

Answer:

The peptide can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Sequential coupling of L-lysyl, L-leucyl, and L-phenylalanyl residues with HBTU/HOBt activation .

- For the N~5~-(diaminomethylidene)-L-ornithine residue, introduce the modification post-synthesis using a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine) to functionalize the ornithine side chain .

- Purify via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound (>95% purity). Monitor purity using LC-MS .

Basic: How can researchers verify the structural integrity of this peptide after synthesis?

Answer:

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and circular dichroism (CD) to assess secondary structure. For the modified ornithine residue, perform 2D-NMR (COSY, HSQC) to validate the guanidinium group’s presence and spatial arrangement .

Advanced: What experimental approaches resolve contradictions in bioactivity data across studies?

Answer:

- Comparative assays : Use standardized cell-based assays (e.g., enzyme inhibition) under controlled pH and temperature to minimize variability .

- Structural analysis : Compare X-ray crystallography or cryo-EM data (if available) with molecular dynamics simulations to correlate conformational changes with activity differences .

- Batch consistency : Analyze synthetic batches via HPLC and LC-MS to rule out impurities affecting bioactivity .

Advanced: How does the N~5~-(diaminomethylidene) modification impact the peptide’s interaction with biological targets?

Answer:

The guanidinium group enhances cation-π interactions with aromatic residues in target proteins (e.g., receptors or enzymes). Use surface plasmon resonance (SPR) to measure binding affinity (KD) of modified vs. unmodified peptides. Computational docking (e.g., AutoDock Vina) can predict binding modes .

Basic: What analytical techniques are critical for assessing peptide stability under physiological conditions?

Answer:

- Stability assays : Incubate the peptide in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at timed intervals .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting temperature (Tm) and identify aggregation-prone regions .

Advanced: How can researchers design experiments to study the peptide’s conformational dynamics?

Answer:

- NMR relaxation experiments : Measure ^15N T1/T2 relaxation times to probe backbone flexibility .

- Time-resolved fluorescence : Label the peptide with a fluorophore (e.g., pyrene) to monitor real-time conformational changes in solution .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to identify dominant conformers .

Basic: What solvent systems are optimal for solubilizing this peptide without denaturation?

Answer:

Test solubility in aqueous buffers (pH 5–7) with 10–20% acetonitrile or DMSO. Avoid strongly acidic/basic conditions to prevent hydrolysis of the guanidinium group . For hydrophobic residues (e.g., L-leucyl), add 0.1% TFA to enhance solubility .

Advanced: How can researchers validate the peptide’s role in modulating enzyme activity?

Answer:

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) of the target enzyme with/without the peptide. Use Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive) .

- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry (n) and enthalpy (ΔH) to elucidate interaction mechanisms .

Basic: What precautions are necessary to prevent oxidation or degradation during storage?

Answer:

- Store lyophilized peptide at -80°C under argon to prevent oxidation of methionine or cysteine residues (if present).

- For liquid storage, use pH 6.0 buffer with 0.02% sodium azide to inhibit microbial growth .

Advanced: How can computational tools guide the optimization of this peptide’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME to estimate LogP, bioavailability, and blood-brain barrier permeability. Modify residues (e.g., replace L-leucyl with D-leucine) to enhance metabolic stability .

- Free-energy perturbation (FEP) : Calculate binding free energy changes for residue substitutions to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.